molecular formula C22H18FN5O2 B2905174 N-[(2-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251698-46-0

N-[(2-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2905174
CAS No.: 1251698-46-0
M. Wt: 403.417
InChI Key: BEACGFUDACTYCW-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative featuring a 3-methoxyphenyl group at position 1, a pyridin-3-yl group at position 5, and a 2-fluorobenzylamide substituent. This article provides a detailed comparison with structurally and functionally related compounds, emphasizing substituent effects, synthesis, and biological activity.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O2/c1-30-18-9-4-8-17(12-18)28-21(16-7-5-11-24-13-16)20(26-27-28)22(29)25-14-15-6-2-3-10-19(15)23/h2-13H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEACGFUDACTYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The triazole ring, in particular, plays a crucial role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Structural Comparison with Analogues

Table 1: Substituent Profiles of Key Triazole Derivatives

Compound Name Position 1 Substituent Position 5 Substituent N-Substituent Molecular Weight (g/mol)
Target Compound 3-Methoxyphenyl Pyridin-3-yl 2-Fluorobenzyl 429.5*
N-(2-Fluorobenzyl)-1-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorophenyl Pyridin-3-yl 2-Fluorobenzyl 407.4
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl Trifluoromethyl Thienopyrimidinyl-linked phenyl ~550 (estimated)
1-(4-Fluoro-3-methylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide 4-Fluoro-3-methylphenyl Pyridin-3-yl 2-Fluorobenzyl 429.5

*Molecular weight estimated from , assuming structural similarity.

Key Observations:
  • Position 1 : The 3-methoxyphenyl group in the target compound introduces an electron-donating methoxy group, contrasting with electron-withdrawing fluorine or chlorine in analogues . This substitution may enhance solubility but reduce metabolic stability compared to halogenated aryl groups.
  • Position 5 : The pyridin-3-yl group is shared with compounds in and , suggesting a conserved role in binding interactions, possibly through hydrogen bonding or π-π stacking .
Key Observations:
  • The pyridin-3-yl group in the target compound aligns with active derivatives in , which show efficacy against NCI-H522 lung cancer cells .
  • Fluorinated aryl groups (e.g., 4-fluorophenyl in ) are associated with improved target selectivity and metabolic stability, whereas methoxy groups may trade off potency for solubility .
Comparison with Analogues:
  • Compounds in (e.g., 3o, 3p) were synthesized with yields of 23–68% via similar methods, suggesting the target compound may require optimization for scale-up .
  • Crystallographic data for analogues (e.g., ) were refined using SHELXL, a standard tool for small-molecule structure determination .

Physicochemical Properties

  • Solubility : The 3-methoxyphenyl group may improve aqueous solubility compared to fluorinated analogues (e.g., ) but reduce membrane permeability.
  • logP : Estimated logP ~3.5 (similar to ’s analogue), indicating moderate lipophilicity suitable for oral bioavailability .

Biological Activity

N-[(2-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to delve into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down as follows:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Fluorophenyl Group : A phenyl group substituted with a fluorine atom, enhancing lipophilicity and potentially influencing biological interactions.
  • Methoxyphenyl Group : A phenyl group substituted with a methoxy group, which may contribute to its biological properties.
  • Pyridinyl Group : A pyridine moiety that can participate in various interactions with biological targets.

The biological activity of triazole derivatives often stems from their ability to interact with specific enzymes and receptors. The proposed mechanisms for this compound include:

  • Enzyme Inhibition : Triazoles are known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.
  • Antimicrobial Activity : Triazole derivatives have demonstrated effectiveness against various pathogens by disrupting cell wall synthesis or interfering with metabolic pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12.5 μg/mL
Compound BCandida albicans25 μg/mL
Compound CEscherichia coli50 μg/mL

These findings suggest that the compound may possess similar or enhanced activity against these organisms due to the presence of the triazole scaffold which is known for such properties .

Cytotoxicity Studies

In vitro studies on cytotoxicity reveal that many triazole derivatives maintain low toxicity profiles against human cell lines. For example:

Cell LineIC50 (µM)
MDA-MB-231 (breast cancer)>100
PC3 (prostate cancer)>100

These results indicate that while the compound may be effective against certain pathogens, it exhibits minimal cytotoxic effects on normal human cells .

Case Studies

Several studies have highlighted the potential of triazole derivatives in treating fungal infections and as anti-cancer agents. For instance:

  • Fungal Infections : A study demonstrated that a related triazole derivative effectively inhibited the growth of Candida albicans, showcasing its potential as an antifungal agent.
  • Cancer Treatment : Another investigation revealed that triazole compounds could induce apoptosis in cancer cell lines through modulation of specific signaling pathways.

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